molecular formula C16H21NO4S B2462233 (2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine CAS No. 898653-80-0

(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine

Cat. No.: B2462233
CAS No.: 898653-80-0
M. Wt: 323.41
InChI Key: ZZQSGRKSQWGROW-UHFFFAOYSA-N
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Description

(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine is a sulfonamide derivative characterized by a 2-furylmethylamine group linked to a substituted phenylsulfonyl moiety. The phenyl ring features a 2-methoxy, 4-methyl, and 5-(methylethyl) substitution pattern, which confers distinct electronic and steric properties. Sulfonamides are widely studied for their pharmacological and agrochemical applications, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-11(2)14-9-16(15(20-4)8-12(14)3)22(18,19)17-10-13-6-5-7-21-13/h5-9,11,17H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQSGRKSQWGROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine typically involves the reaction of 2-furylmethylamine with 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to fully understand its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Phenyl Ring Substituents Amine Group Molecular Weight (g/mol) Key Differences Potential Implications
Target Compound 2-methoxy, 4-methyl, 5-(methylethyl) 2-Furylmethyl ~325 (estimated) Reference standard Moderate lipophilicity; furan may enhance π-π interactions in binding
2-Ethoxy analog () 2-ethoxy, 4-methyl, 5-(methylethyl) 2-Furylmethyl ~339 (estimated) Ethoxy vs. methoxy Increased lipophilicity; altered electronic effects due to stronger electron-donating group
Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine () 4-ethoxy, 2-methyl, 5-(methylethyl) Cyclopentyl 325.47 Cyclopentyl vs. furylmethyl Higher steric bulk; reduced solubility but enhanced membrane permeability
N-(4-Isopropylbenzyl)-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline () Nitroaniline core with piperazinyl-sulfonyl 4-Isopropylbenzyl 469.54 (estimated) Piperazinyl-sulfonyl vs. phenylsulfonyl Increased polarity; potential for hydrogen bonding via piperazine
Sch225336 () Bis-sulfone with methoxyphenyl groups Methanesulfonamide ~600 (estimated) Bis-sulfone vs. mono-sulfonamide Enhanced receptor selectivity (e.g., CB2) but lower metabolic stability

Biological Activity

(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine is a sulfonamide compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, making it a subject of interest in drug discovery and development. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 2-furylmethylamine with 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonyl chloride, typically in the presence of a base such as triethylamine. This synthetic route is crucial for obtaining the desired purity and yield necessary for biological testing.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with sulfonamide groups have shown effectiveness against various bacterial strains, including MRSA, E. coli, and K. pneumoniae.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
7gMRSA0.25 µg/mL
7aE. coli0.5 µg/mL
7iK. pneumoniae0.75 µg/mL

These results indicate that modifications in the sulfonamide structure can enhance antibacterial activity, suggesting a promising avenue for developing new antibiotics.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes. Studies indicate that certain derivatives show selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundCOX-2 Inhibition IC50 (µM)Selectivity Index
7g0.10132
7a0.15120

These findings highlight the potential of these compounds as safer alternatives to existing NSAIDs.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors:

  • Enzyme Binding : The compound may bind to the active sites of enzymes like COX, thereby modulating their activity.
  • Receptor Interaction : It may also interact with various cellular receptors involved in inflammatory pathways.

Case Studies

  • Antimicrobial Study : A study published in Pharmaceutical Biology evaluated several sulfonamide derivatives against resistant bacterial strains. The most potent compound exhibited significant bactericidal activity at low concentrations, indicating its potential as a lead compound for further development .
  • Anti-inflammatory Evaluation : Another study focused on the synthesis of indole derivatives combined with sulfonamide moieties showed promising results in COX inhibition assays, demonstrating that structural modifications can enhance selectivity and potency .

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